![molecular formula C17H24N2O2 B4117016 N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide](/img/structure/B4117016.png)
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide
Übersicht
Beschreibung
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide, also known as AH7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a Japanese pharmaceutical company, Asahi Chemical Industry Co., Ltd. AH7921 has been found to have a potent analgesic effect and is being studied for its potential use in the treatment of pain.
Wirkmechanismus
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide works by binding to the mu opioid receptor in the central nervous system. This binding activates the receptor, resulting in the inhibition of pain signals. N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has also been found to have a weak affinity for the delta opioid receptor.
Biochemical and Physiological Effects
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to cause respiratory depression, similar to other opioid analgesics. It has also been found to cause a decrease in body temperature and heart rate. N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been found to have a lower potential for abuse and dependence than other opioid analgesics.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has a number of advantages and limitations for use in lab experiments. Its potent analgesic effect makes it a useful tool for studying pain pathways in animals. However, its potential for respiratory depression and other physiological effects must be taken into account when using it in animal studies.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide. One potential area of study is its use in the treatment of chronic pain. Another area of study is its potential for use in the treatment of opioid addiction, due to its lower potential for abuse and dependence. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide and its potential for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential use in the treatment of pain. In animal studies, N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been found to have a potent analgesic effect that is comparable to morphine. It has also been found to have a longer duration of action than morphine, making it a potential candidate for use in chronic pain management.
Eigenschaften
IUPAC Name |
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-8-6-7-11-15(12)19-17(21)16(20)18-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15H,6-8,11H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKHSWYHLNRDJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.